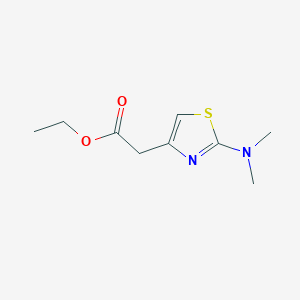![molecular formula C23H28ClN3O4 B14245419 L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- CAS No. 331955-65-8](/img/structure/B14245419.png)
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a leucinamide backbone, a phenylmethoxycarbonyl group, and a phenylalanyl moiety. Its molecular formula is C23H28ClN3O4, and it has a molecular weight of 445.939 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected L-leucine is then coupled with 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products
Reduction: Formation of reduced amides or alcohols
Substitution: Formation of substituted amides or thioethers
科学研究应用
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including its role as a protease inhibitor.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of complex organic molecules.
作用机制
The mechanism of action of L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. This inhibition can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-leucyl-
- L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-valyl-
- L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-isoleucyl-
Uniqueness
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. Its structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
331955-65-8 |
|---|---|
分子式 |
C23H28ClN3O4 |
分子量 |
445.9 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(2-chlorophenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C23H28ClN3O4/c1-15(2)12-19(21(25)28)26-22(29)20(13-17-10-6-7-11-18(17)24)27-23(30)31-14-16-8-4-3-5-9-16/h3-11,15,19-20H,12-14H2,1-2H3,(H2,25,28)(H,26,29)(H,27,30)/t19-,20-/m0/s1 |
InChI 键 |
MWQANJYXESWHQX-PMACEKPBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1Cl)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1Cl)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


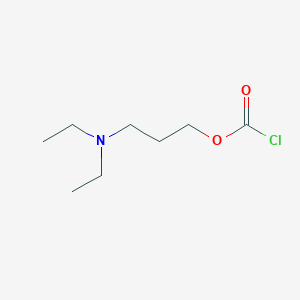
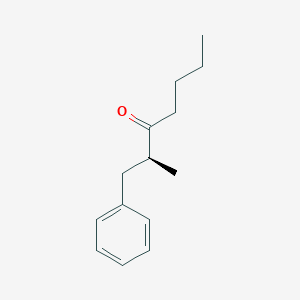
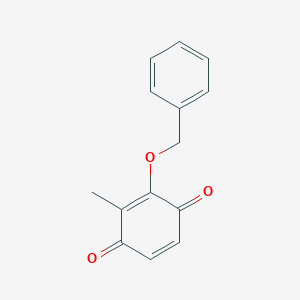
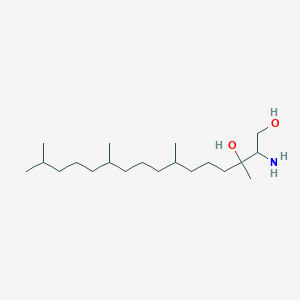
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
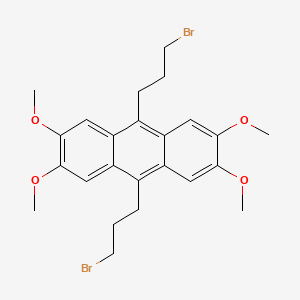

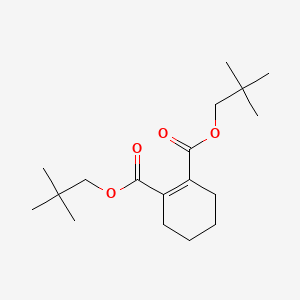
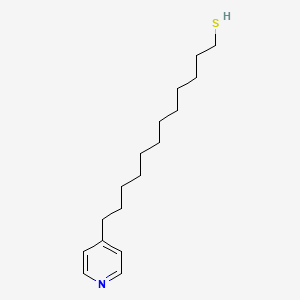
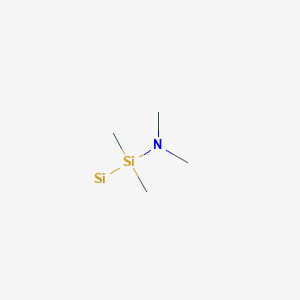
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
